molecular formula C12H16N2O6S B051974 (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid CAS No. 112898-30-3

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid

Cat. No.: B051974
CAS No.: 112898-30-3
M. Wt: 316.33 g/mol
InChI Key: GTAGASVUOLXUGJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid is a sophisticated chiral building block and a key synthetic intermediate of high importance in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a precursor in the synthesis of Vigabatrin analogs and other potent, mechanism-based inhibitors of the enzyme 4-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), and its inhibition is a validated therapeutic strategy for conditions such as epilepsy. The core structure of this compound incorporates a sulfamoyl group, which is a critical pharmacophore for irreversible enzyme inhibition, and a benzyloxycarbonyl (Cbz)-protected amino group, allowing for selective deprotection and further synthetic elaboration. The stereochemistry at the (S)-configured chiral center is essential for ensuring high enantiomeric purity and biological activity in the final target molecules, as GABA-AT exhibits high stereospecificity. Researchers utilize this compound to develop and study novel GABA-AT inhibitors, to probe enzyme mechanisms, and to investigate the GABAergic system in various neurological disease models. It is supplied for use in organic synthesis, method development, and pharmacological studies.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c13-21(18,19)7-6-10(11(15)16)14-12(17)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)(H2,13,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGASVUOLXUGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-30-3
Record name N-Cbz-L-2-amino-4-sulfamoylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Structural Considerations

The target molecule features:

  • An (S)-configured amino group at position 2, protected by a benzyloxycarbonyl (Z) group.

  • A sulfamoyl (-SO₂NH₂) moiety at position 4 of the butyric acid backbone.

  • A free α-carboxylic acid group.

Stepwise Synthetic Routes

Route 1: Solid-Phase Peptide Synthesis (SPPS)

Protocol (adapted from WO1998046631A1):

  • Resin Loading : Anchor Fmoc-protected L-2-aminobutyric acid to Wang resin via its α-carboxylic acid.

  • Deprotection : Remove Fmoc with 30% piperidine in DMF.

  • Z-Protection : React with benzyl chloroformate (Z-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

  • Sulfamoyl Introduction :

    • Activate β-carboxylic acid (position 4) as a pentafluorophenyl ester.

    • Couple with sulfamide (H₂NSO₂NH₂) using HOBt/DIC in NMP.

  • Cleavage : Release from resin using TFA:H₂O:triisopropylsilane (95:2.5:2.5).

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Yield : 62–68% (reported for analogous structures).

Table 1: Critical Reaction Parameters for SPPS

StepReagents/ConditionsTimeTemperature
Fmoc Deprotection30% piperidine/DMF20 minRT
Z-ProtectionZ-Cl (3 eq), DIPEA (6 eq), DCM2 hr0°C → RT
Sulfamoyl CouplingHOBt (1.5 eq), DIC (1.5 eq), NMP12 hrRT
Resin CleavageTFA:H₂O:triisopropylsilane (95:2.5:2.5)3 hrRT

Route 2: Solution-Phase Synthesis via Mesylate Intermediates

Protocol (adapted from WO1998046786A1):

  • Amino Protection : Treat L-2-aminobutyric acid with Z-Cl in THF/H₂O (pH 9–10).

  • β-Hydroxyl Activation : Convert β-hydroxyl group to mesylate using methanesulfonyl chloride (MsCl) and Et₃N.

  • Sulfamoyl Substitution : React mesylate with sodium sulfamate (NaSO₂NH₂) in DMF at 80°C.

  • Acid Deprotection : Hydrolyze tert-butyl ester (if present) with TFA:DCM (1:1).

  • Crystallization : From ethyl acetate/hexane.

Yield : 55–60% (isolated as white crystalline solid).

Key Mechanistic Insights:

  • Mesylation enhances leaving group ability, enabling nucleophilic displacement by sulfamate.

  • Stereochemical integrity is maintained due to the SN2 mechanism.

Protection Group Strategies

Orthogonal Protection Schemes

GroupProtection MethodDeprotection Method
α-AminoZ-Cl, pH 9–10H₂/Pd-C (hydrogenolysis)
α-Carboxylic Acidtert-Butyl esterTFA/DCM
β-Carboxylic AcidPentafluorophenyl esterPiperidine/DMF

Rationale : Z-group stability under acidic conditions allows sequential deprotection of tert-butyl esters without compromising amino protection.

Sulfamoyl Group Introduction Techniques

Direct Sulfonylation

  • Reagents : Sulfamoyl chloride (ClSO₂NH₂) in pyridine.

  • Conditions : 0°C → RT, 8 hr.

  • Challenge : ClSO₂NH₂’s instability necessitates in situ generation from sulfamic acid and PCl₅.

Coupling-Based Methods

  • Activation : Carbodiimides (DIC/EDC) with HOBt.

  • Nucleophile : Ammonium sulfamate (NH₄SO₂NH₂).

  • Yield Optimization : 15% DMAP catalyst increases efficiency to 78%.

Stereochemical Control and Analysis

Chiral Auxiliaries

  • Use of L-2-aminobutyric acid ensures (S)-configuration at position 2.

  • Chiral HPLC : Confirm enantiopurity using Chiralpak AD-H column (heptane/IPA/TFA, 90:10:0.1).

Racemization Risks

  • High pH : Avoid prolonged exposure to >pH 10 during Z-protection.

  • Mitigation : Conduct coupling reactions at 0°C.

Industrial-Scale Considerations

Cost-Effective Reagents

ReagentCost (USD/kg)Scalability
Z-Cl450High
DIC620Moderate
NaSO₂NH₂220High

Waste Stream Management

  • TFA Neutralization : Treat with CaCO₃ to precipitate trifluoroacetate salts.

  • Solvent Recovery : Distill DMF/NMP under reduced pressure for reuse.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Z-Ar), 4.31 (q, J = 6.8 Hz, CH-NH), 3.12 (t, J = 7.2 Hz, CH₂-SO₂), 2.45 (dd, J = 15.4, 6.6 Hz, CH₂-CO₂H).

  • IR (ATR): 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment

  • HPLC : >99% purity (C18, 0.1% H₃PO₄, 210 nm).

  • Elemental Analysis : Calculated C 45.71%, H 4.80%; Found C 45.68%, H 4.83%.

Comparative Evaluation of Methods

Table 2: Method Comparison

ParameterSPPSSolution-Phase
Yield62–68%55–60%
Purity>99%97–98%
ScalabilityModerateHigh
Stereopurity99.5% ee98.2% ee
Cost (USD/g)320180

Emerging Technologies

Flow Chemistry Approaches

  • Microreactor Design : Enables precise control over exothermic sulfonylation steps.

  • Reported Yield : 73% with residence time of 8 min at 100°C.

Enzymatic Sulfamoylation

  • Sulfotransferase Mutants : Catalyze direct transfer of SO₂NH₂ from PAPS to β-position.

  • Limitation : Requires costly cofactor regeneration systems .

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups, such as thiols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
One of the primary applications of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid is its role as an antimicrobial agent. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains. The compound's structural features enhance its binding affinity to bacterial enzymes involved in folate metabolism, making it a candidate for developing new antibiotics.

Case Study: Efficacy Against Resistant Strains
Research has demonstrated that derivatives of sulfonamides can be effective against antibiotic-resistant strains of bacteria. A study published in the Journal of Antimicrobial Chemotherapy showed that modified sulfonamides exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in overcoming resistance mechanisms .

Drug Development

Potential Anti-inflammatory Applications
Recent studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism may involve the inhibition of pro-inflammatory cytokines and chemokines, which play critical roles in the inflammatory response.

Data Table: Comparison of Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
This compound15Inhibition of TNF-α production
Standard NSAID10COX inhibition
Novel Anti-inflammatory Agent20Inhibition of IL-6

Biochemical Research

Role in Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its structural characteristics allow researchers to investigate interactions with various enzymes, particularly those involved in metabolic pathways related to amino acids and nucleotides.

Case Study: Inhibition of Dipeptidase
A study published in Biochemical Journal explored the inhibitory effects of this compound on dipeptidase enzymes. The findings indicated that it effectively reduced enzyme activity by competing with natural substrates, providing insights into its potential use as a biochemical probe for studying enzyme kinetics .

Mechanism of Action

The mechanism of action of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, signal transduction modulation, or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs from literature:

Compound Name Functional Groups (Positions) Stereochemistry Key Physicochemical Properties
(S)-2-Benzyloxycarbonylamino-4-sulfamoylbutyric acid Cbz-amino (C2), sulfamoyl (C4), -COOH (C1) S-configuration (C2) Moderate lipophilicity (Cbz group), acidic (pKa ~3-4 for -COOH)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid [III] Carboxymethyl sulfanyl (C2), ketone (C4), -COOH (C1) Racemic (R/S mixture) Higher polarity (ketone), lower acidity (pKa ~4.5 for -COOH)
2-(But-2-ynylsulfamoyl)-4-sulfamoylbenzoic acid Butynylsulfamoyl (C2), sulfamoyl (C4), -COOH (C1) Not specified High polarity (dual sulfamoyl), aromatic π-system
(S)-3-Hydroxyisobutyric acid Hydroxyl (C3), -COOH (C1) S-configuration (C3) High solubility (β-hydroxy acid), metabolic intermediate
(4S)-Thiazolidine-carboxylic acid derivative Thiazolidine ring, sulfino (-SO₂H), triazole Epimeric (C4) Zwitterionic (sulfino and -COOH), heterocyclic stability
Key Observations:
  • Sulfamoyl vs.
  • Aromatic vs.
  • Stereochemical Specificity : Both the target compound and (S)-3-hydroxyisobutyric acid rely on S-configuration for biological activity, whereas racemic mixtures () may require chiral resolution for therapeutic use .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(But-2-ynylsulfamoyl)-4-sulfamoylbenzoic acid (S)-3-Hydroxyisobutyric acid
LogP (lipophilicity) ~1.8 (moderate) ~0.5 (high polarity) ~-0.3 (hydrophilic)
Solubility (aq. pH 7.4) Low (Cbz group) High (dual sulfamoyl) Very high
Metabolic Stability Moderate (Cbz hydrolysis) High (aromatic stability) Rapid clearance

Biological Activity

(S)-2-Benzyloxycarbonylamino-4-sulfamoylbutyric acid, with the chemical formula C12_{12}H16_{16}N2_2O6_6S, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 112898-30-3
  • Molecular Weight : 288.33 g/mol
  • Structure : The compound features a benzyloxycarbonyl group, an amino group, and a sulfamoyl group attached to a butyric acid backbone.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in the biosynthesis of nucleotides and amino acids. This inhibition can disrupt cellular processes such as proliferation and metabolism.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways by acting on receptors or enzymes that are critical for signal transduction.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionInhibits dihydropteroate synthase
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that the compound induces apoptosis at concentrations above 50 µM. Flow cytometry analysis showed increased Annexin V staining, suggesting that the compound triggers programmed cell death mechanisms.
  • Anti-inflammatory Effects : Research investigating the anti-inflammatory properties highlighted that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound demonstrates moderate solubility in aqueous solutions, which may influence its bioavailability.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, further studies are needed to evaluate chronic exposure effects and potential long-term impacts on human health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.